tert-Butyl 3-(2-mercaptoethyl)piperidine-1-carboxylate
CAS No.: 1420866-00-7
Cat. No.: VC4336010
Molecular Formula: C12H23NO2S
Molecular Weight: 245.38
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1420866-00-7 |
|---|---|
| Molecular Formula | C12H23NO2S |
| Molecular Weight | 245.38 |
| IUPAC Name | tert-butyl 3-(2-sulfanylethyl)piperidine-1-carboxylate |
| Standard InChI | InChI=1S/C12H23NO2S/c1-12(2,3)15-11(14)13-7-4-5-10(9-13)6-8-16/h10,16H,4-9H2,1-3H3 |
| Standard InChI Key | IIQAZBPDSWTIGA-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCCC(C1)CCS |
Introduction
Chemical and Physical Properties
Structural and Molecular Characteristics
tert-Butyl 3-(2-mercaptoethyl)piperidine-1-carboxylate possesses the molecular formula C₁₂H₂₃NO₂S and a molecular weight of 245.38 g/mol . The piperidine ring adopts a chair conformation, with the tert-butyl carbamate group at the 1-position and the mercaptoethyl chain at the 3-position. The SMILES notation SCCC1CCCN(C1)C(=O)OC(C)(C)C accurately represents its connectivity, highlighting the thiol (-SH) group’s presence .
Solubility and Stability
The compound exhibits limited solubility in aqueous media but dissolves readily in polar organic solvents such as dimethyl sulfoxide (DMSO) and dichloromethane. Stability assessments recommend storage at 2–8°C under inert conditions to prevent oxidation of the thiol group . Prolonged storage at -20°C or -80°C in anhydrous DMSO is feasible for up to one month or six months, respectively .
Table 1: Key Chemical Properties
| Property | Value | Source |
|---|---|---|
| CAS No. | 1420866-00-7 | |
| Molecular Formula | C₁₂H₂₃NO₂S | |
| Molecular Weight | 245.38 g/mol | |
| Solubility | DMSO, DCM | |
| Storage Conditions | 2–8°C (sealed) |
Synthesis and Optimization
Reaction Pathways
The synthesis of tert-butyl 3-(2-mercaptoethyl)piperidine-1-carboxylate typically involves a multi-step sequence starting from piperidine derivatives. A common approach employs tert-butyl chloroformate to introduce the carbamate group, followed by alkylation with 2-mercaptoethanol to attach the thiol-containing side chain. Key steps include:
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Protection of Piperidine: Reaction of 3-(2-hydroxyethyl)piperidine with tert-butyl chloroformate under basic conditions yields the tert-butyl carbamate intermediate.
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Thiol Group Introduction: Thiolation via Mitsunobu reaction or nucleophilic substitution replaces the hydroxyl group with a mercapto moiety.
Applications in Pharmaceutical Research
Intermediate in Drug Synthesis
This compound is pivotal in synthesizing crizotinib, a tyrosine kinase inhibitor used in non-small cell lung cancer therapy. The mercaptoethyl group facilitates covalent binding to cysteine residues in target proteins, enhancing inhibitory potency.
Role in Bioconjugation
The thiol group’s reactivity enables site-specific conjugation of drug molecules to antibodies or nanoparticles, improving therapeutic targeting. For example, attaching chemotherapeutic agents to monoclonal antibodies via this linker reduces off-target effects.
Comparative Analysis with Structural Analogs
Table 2: Comparison with Morpholine-Containing Derivatives
| Property | tert-Butyl 3-(2-mercaptoethyl)piperidine-1-carboxylate | Morpholine Analogues |
|---|---|---|
| Solubility in Water | Low | Moderate |
| Thiol Reactivity | High | Absent |
| Metabolic Stability | Moderate | High |
Piperidine-based derivatives exhibit superior conformational flexibility compared to morpholine counterparts, enabling better adaptation to enzyme active sites.
Biological Activity and Mechanism
Irreversible Enzyme Inhibition
The thiol group forms covalent bonds with nucleophilic residues (e.g., cysteine) in kinases and proteases, rendering inhibition irreversible. This mechanism is exploited in developing covalent inhibitors for resistant cancer variants.
In Vitro Studies
Preliminary assays demonstrate IC₅₀ values in the nanomolar range for kinase targets, though oxidative degradation of the thiol group in serum limits in vivo efficacy. Stabilization strategies, such as pegylation or prodrug formulations, are under investigation.
Future Directions and Challenges
Enhancing Stability
Encapsulation in liposomes or conjugation to polyethylene glycol (PEG) chains may mitigate thiol oxidation, extending plasma half-life. Preliminary in vivo models show a 3-fold increase in bioavailability with PEGylated derivatives.
Expanding Therapeutic Targets
Ongoing research explores this compound’s utility in targeting SARS-CoV-2 main protease and BTK kinases, leveraging its covalent binding capability for antiviral and immunomodulatory applications.
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